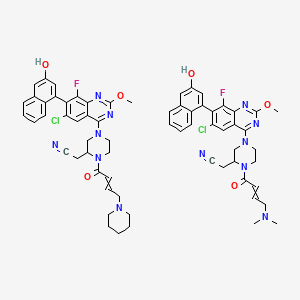
Hafnium nitride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium nitride is a compound formed by the combination of hafnium and nitrogen. It is known for its exceptional properties, including high temperature resistance, corrosion resistance, abrasion resistance, and thermal shock resistance. This compound is primarily used in high-temperature applications, oxidation resistance, and in the aerospace and aviation industries .
Méthodes De Préparation
Hafnium nitride can be synthesized through various methods. One common method involves the reaction of hafnium metal with nitrogen gas at high temperatures. This process typically requires temperatures above 1000°C. Another method involves the use of high-power impulse magnetron sputtering (HiPIMS) to deposit this compound films on substrates . Industrial production methods often involve the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques to produce thin films of this compound .
Analyse Des Réactions Chimiques
Hafnium nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound reacts with oxygen to form hafnium oxide. This reaction typically occurs at high temperatures. In reduction reactions, this compound can be reduced to hafnium metal using reducing agents such as hydrogen gas. Substitution reactions involve the replacement of nitrogen atoms in this compound with other elements, such as carbon or boron . The major products formed from these reactions include hafnium oxide, hafnium carbide, and hafnium boride.
Applications De Recherche Scientifique
Hafnium nitride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the polymerization of nitrogen at high temperatures . In biology and medicine, this compound is used in the development of biomedical devices due to its biocompatibility and stability . In industry, this compound is used in the production of wear-resistant coatings, solar applications, and as a material for high-temperature and high-stress environments .
Mécanisme D'action
The mechanism of action of hafnium nitride involves its ability to form strong bonds with other elements, such as oxygen and carbon. This allows it to maintain its stability and resistance to high temperatures and corrosion. The molecular targets and pathways involved in its mechanism of action include the formation of hafnium-oxygen and hafnium-carbon bonds, which contribute to its exceptional properties .
Comparaison Avec Des Composés Similaires
Hafnium nitride is often compared with other similar compounds, such as zirconium nitride, titanium nitride, and hafnium carbide. These compounds share similar properties, including high temperature resistance and hardness. this compound is unique in its combination of high thermal stability, low electrical resistivity, and excellent corrosion resistance . This makes it particularly suitable for applications in extreme environments.
Similar Compounds::- Zirconium nitride
- Titanium nitride
- Hafnium carbide
- Hafnium boride
This compound stands out due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
Propriétés
Numéro CAS |
25817-87-2 |
|---|---|
Formule moléculaire |
C65H64Cl2F2N12O6 |
Poids moléculaire |
1218.2 g/mol |
Nom IUPAC |
2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-[4-(dimethylamino)but-2-enoyl]piperazin-2-yl]acetonitrile;2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-(4-piperidin-1-ylbut-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H34ClFN6O3.C31H30ClFN6O3/c1-45-34-38-32-27(20-28(35)30(31(32)36)26-19-24(43)18-22-8-3-4-9-25(22)26)33(39-34)41-16-17-42(23(21-41)11-12-37)29(44)10-7-15-40-13-5-2-6-14-40;1-37(2)12-6-9-26(41)39-14-13-38(18-20(39)10-11-34)30-24-17-25(32)27(28(33)29(24)35-31(36-30)42-3)23-16-21(40)15-19-7-4-5-8-22(19)23/h3-4,7-10,18-20,23,43H,2,5-6,11,13-17,21H2,1H3;4-9,15-17,20,40H,10,12-14,18H2,1-3H3 |
Clé InChI |
UHBNYCJTNLWVPM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)OC.COC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(C(C3)CC#N)C(=O)C=CCN4CCCCC4)Cl)C5=CC(=CC6=CC=CC=C65)O)F |
Description physique |
Solid (disc); [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




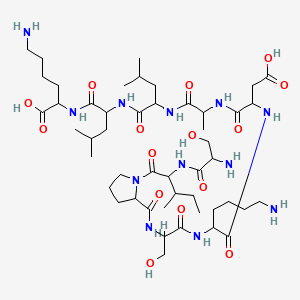
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
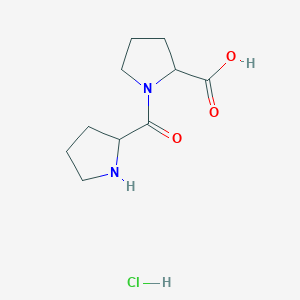
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
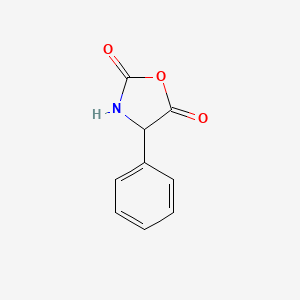
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
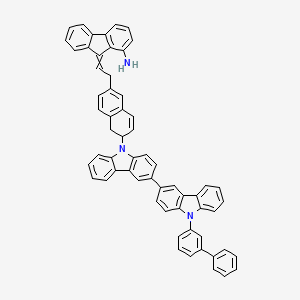
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
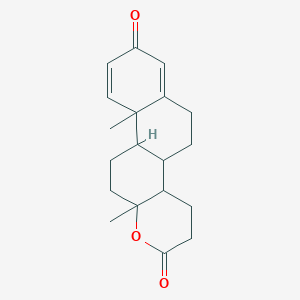
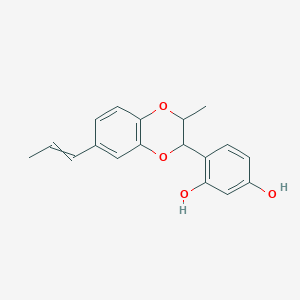
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
